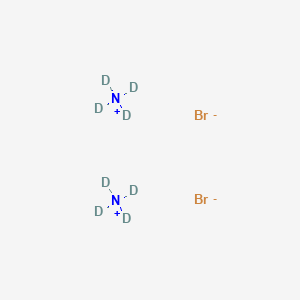![molecular formula C18H24CaO19 B12322422 Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/no-structure.png)
Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate, commonly known as calcium alginate, is a calcium salt of alginic acid. It is a naturally occurring polysaccharide found in the cell walls of brown algae. This compound is widely used in various fields due to its unique properties, such as biocompatibility, biodegradability, and gel-forming ability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium alginate is typically prepared by reacting sodium alginate with a calcium salt, such as calcium chloride. The reaction involves the exchange of sodium ions with calcium ions, resulting in the formation of calcium alginate. The reaction conditions include:
Temperature: Room temperature
pH: Neutral to slightly acidic
Reaction Time: A few minutes to several hours, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, calcium alginate is produced by extracting alginic acid from brown algae, followed by its conversion to sodium alginate. The sodium alginate is then reacted with calcium chloride to form calcium alginate. The process involves:
Extraction: Alginic acid is extracted from brown algae using an alkaline solution.
Conversion: The extracted alginic acid is converted to sodium alginate by neutralizing it with sodium hydroxide.
Precipitation: Sodium alginate is precipitated by adding calcium chloride, resulting in the formation of calcium alginate.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium alginate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium alginate can hydrolyze to form alginic acid and calcium ions.
Ion Exchange: Calcium ions in calcium alginate can be exchanged with other cations, such as sodium or potassium.
Cross-linking: Calcium alginate can form cross-linked structures with other polymers, enhancing its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Ion Exchange: Sodium chloride, potassium chloride
Cross-linking: Polyethylene glycol, glutaraldehyde
Major Products Formed
Hydrolysis: Alginic acid, calcium ions
Ion Exchange: Sodium alginate, potassium alginate
Cross-linking: Cross-linked calcium alginate structures
Wissenschaftliche Forschungsanwendungen
Calcium alginate has numerous scientific research applications, including:
Chemistry: Used as a stabilizer and thickening agent in various chemical formulations.
Biology: Employed in cell encapsulation and tissue engineering due to its biocompatibility and biodegradability.
Medicine: Utilized in wound dressings and drug delivery systems for its gel-forming and hemostatic properties.
Wirkmechanismus
Calcium alginate exerts its effects through several mechanisms:
Gel Formation: Calcium ions cross-link with the carboxyl groups of alginate, forming a gel matrix that can encapsulate cells or drugs.
Hemostasis: Calcium ions released from calcium alginate interact with blood clotting factors, promoting coagulation and wound healing.
Biodegradation: Enzymes in the body can degrade calcium alginate into harmless byproducts, making it suitable for biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Calcium alginate can be compared with other similar compounds, such as:
Sodium Alginate: Unlike calcium alginate, sodium alginate is water-soluble and does not form gels in the presence of calcium ions.
Potassium Alginate: Similar to sodium alginate, potassium alginate is water-soluble and does not form gels with calcium ions.
Alginic Acid: The parent compound of calcium alginate, alginic acid, is less stable and does not form gels as effectively as calcium alginate.
Calcium alginate stands out due to its unique gel-forming ability, biocompatibility, and versatility in various applications.
Eigenschaften
IUPAC Name |
calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHGHGGPDJQHR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24CaO19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)


![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)



![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)
![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)

